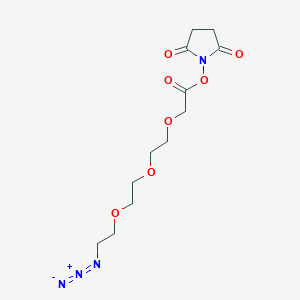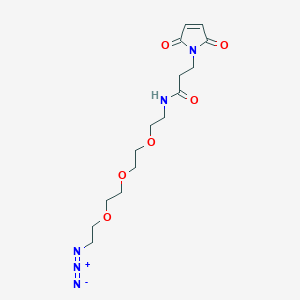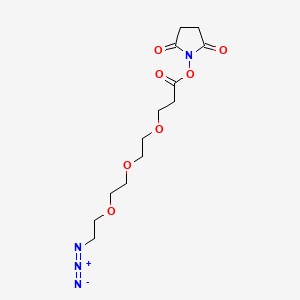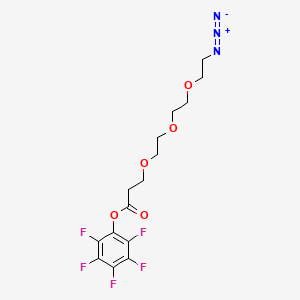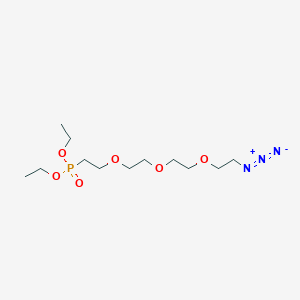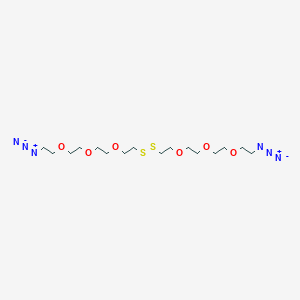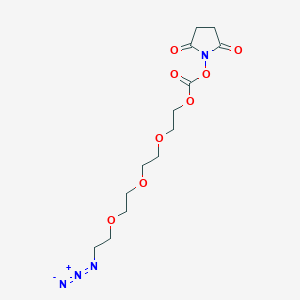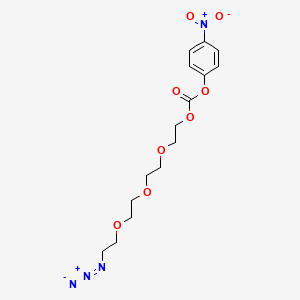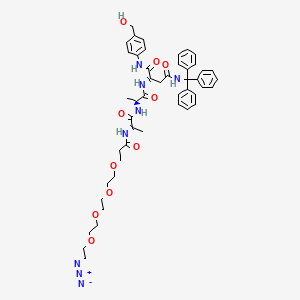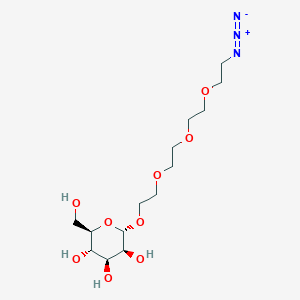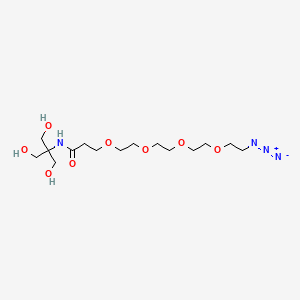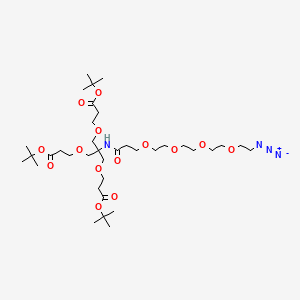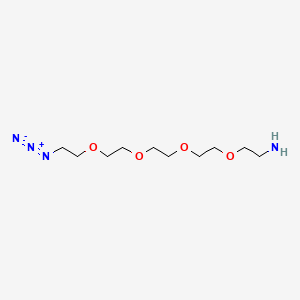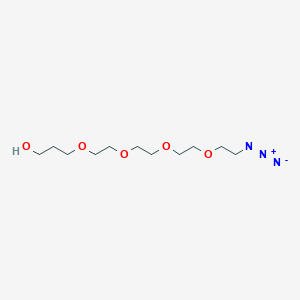![molecular formula C25H44O3 B605914 (3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol CAS No. 1612191-86-2](/img/structure/B605914.png)
(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
説明
BAR502 is a dual agonist of the G protein-coupled bile acid-activated receptor and farnesoid x receptor (GP-BAR1 and FXR; EC50s = 0.2 and 1 μM, respectively). It increases the expression of the FXR-regulated bile salt export pump (BSEP), organic solute transporter α (OSTα), and small heterodimer partner (SHP) in primary hepatocytes isolated from FXR wild-type mice. BAR502 also increases cAMP-luciferase reporter gene expression, a marker of GP-BAR1 activity, in HEK293T cells.
BAR502 is a dual FXR and GPBAR1 agonist. BAR-502 promotes browning of white adipose tissue and reverses liver steatosis and fibrosis. BAR502 protects against liver damage caused by HFD by promoting the browning of adipose tissue.
科学的研究の応用
Androsterone Derivatives as Inhibitors of Androgen Biosynthesis
A study by Djigoué et al. (2012) explored compounds with a similar structure to the specified compound, focusing on androsterone derivatives as inhibitors of androgen biosynthesis. This research is significant in understanding the biological activity and potential therapeutic applications of these compounds, particularly in relation to steroid shape and their influence on biological results. The findings may contribute to the development of new treatments for conditions related to androgen levels (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Structural Elucidation of Bioactive Compounds
The structural analysis of compounds similar to the specified compound provides insights into their potential bioactivity. For instance, research by Ketuly et al. (2010) on a stigmastadien compound highlights the importance of molecular structure in determining the biological activity of steroid-like compounds. This kind of research is crucial for the development of new pharmaceuticals and understanding the interaction of these compounds with biological systems (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Cardiac Aglycone from Traditional Medicine
The study of natural compounds with structural similarities to the specified compound, such as those derived from traditional herbal medicine, can reveal new therapeutic possibilities. Zhang et al. (2012) investigated a compound isolated from Periploca sepium Bunge, a traditional Chinese medicine. This research is key in uncovering new cardiac aglycones with potential therapeutic applications (Zhang, Bao, Wu, Yu, & Li, 2012).
Antimicrobial and Antitumor Activities of Triorganotin(IV) Derivatives
Research into the bioactivity of structurally similar compounds, such as those conducted by Shaheen et al. (2014), can lead to the discovery of compounds with significant antimicrobial and anticancer properties. This kind of research is crucial in the fight against resistant strains of bacteria and cancer (Shaheen, Ali, Rosario, & Shah, 2014).
Screening and Evaluation of Herbal Therapeutics Against Infections
Investigations into the effectiveness of herbal compounds against infections, like the study by Skariyachan et al. (2011), demonstrate the potential of natural products in the treatment of resistant bacterial strains. This research can lead to the development of new therapeutic agents, especially against pathogens like MRSA (Skariyachan, Krishnan, Siddapa, Salian, Bora, & Sebastian, 2011).
特性
IUPAC Name |
(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O3/c1-5-17-21-14-16(27)8-11-25(21,4)20-9-12-24(3)18(15(2)10-13-26)6-7-19(24)22(20)23(17)28/h15-23,26-28H,5-14H2,1-4H3/t15-,16-,17-,18-,19+,20+,21+,22+,23-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCMOIGNYNCMRH-APIYUPOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 101886309 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



